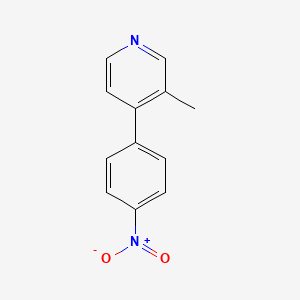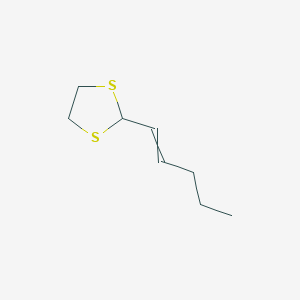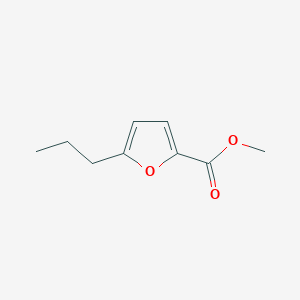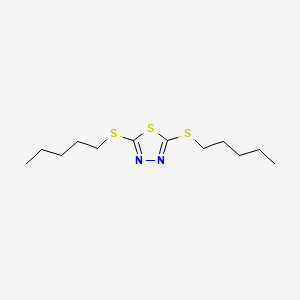![molecular formula C6H8F4N2 B14316162 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 106705-50-4](/img/structure/B14316162.png)
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structure and properties, making it valuable in various chemical applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in polymerization and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the alkylation of 1,4-diazabicyclo[2.2.2]octane with dichloromethane followed by treatment with fluorine . This process results in the formation of a colorless salt that is stable and can be used for various applications.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The reaction is carried out in the presence of zeolitic catalysts, which facilitate the conversion of the starting materials into the desired product. The process is efficient and yields high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidation catalyst in certain reactions.
Reduction: The compound can participate in reduction reactions, often in the presence of specific reagents.
Substitution: It is involved in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dichloromethane, fluorine, and various organic solvents. The reactions are typically carried out under mild conditions, making the compound versatile for different applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrophilic fluorination reactions, the compound can form fluorinated organic products .
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can form stable adducts with various molecules, facilitating reactions such as electrophilic fluorination . The compound’s molecular targets include organic substrates that undergo nucleophilic substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, known for its nucleophilicity and use as a catalyst.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Selectfluor: A fluorinated derivative used for electrophilic fluorination.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to its fluorinated structure, which enhances its stability and reactivity in various chemical reactions. Its ability to act as a strong nucleophilic base and form stable adducts makes it valuable in both research and industrial applications .
Properties
CAS No. |
106705-50-4 |
|---|---|
Molecular Formula |
C6H8F4N2 |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)6(9,10)12-2-1-11(5)3-4-12/h1-4H2 |
InChI Key |
CQLRKDMCHIXRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1C(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)





![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
